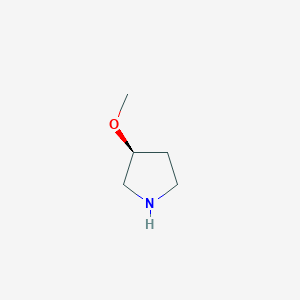

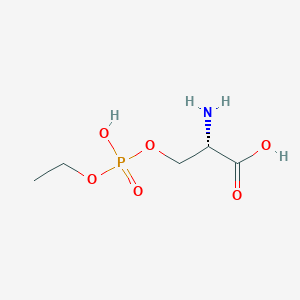

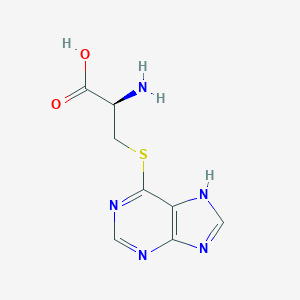

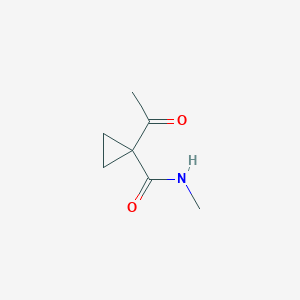

![molecular formula C4H5N3O2S B038331 (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid CAS No. 118863-94-8](/img/structure/B38331.png)

(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .

Synthesis Analysis

The series of 5-amino-1,3,4-thiadiazole-2-thiol derivatives have been synthesized using a convenient one-pot approach . The 1,3,4-thiazole cellulose reacts with the ligand metal chlorides at a ratio of 1:2 to produce the corresponding new metal complexes .Molecular Structure Analysis

Thiadiazole occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole . The structure exhibits intermolecular hydrogen bonds of the type N-H···N and these hydrogen bonds connect the molecules into a wave-like two-dimensional molecular layers .Chemical Reactions Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The thiadiazole-containing drugs are already used in clinics .Physical And Chemical Properties Analysis

Due to the mesoionic nature, thiadiazoles are able to cross the cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulphur atom .Wissenschaftliche Forschungsanwendungen

Urease Inhibitory Activity

The compound has been used in the design and synthesis of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, which have been evaluated for their urease inhibitor activities . The urease enzyme is essential for the survival of Helicobacter pylori, a bacterium that colonizes the human stomach and causes gastrointestinal infection . Therefore, the inhibition of this enzyme is an efficient way for the treatment of infections caused by this bacterium .

Antitumor Agents against Chronic Myelogenous Leukemia

1,3,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxic effects on multiple human cancer cell lines, including the K562 chronic myelogenous leukemia cell line . The compound N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide inhibited the Abl protein kinase with an IC50 value of 7.4 µM and showed selective activity against the Bcr-Abl positive K562 cell line .

Inhibition of the Interleukin-6 (IL-6)/JAK/STAT3 Pathway

Compounds with a novel N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine scaffold were designed and their inhibition of the interleukin-6 (IL-6)/JAK/STAT3 pathway was tested in HEK-Blue IL-6 reporter cells . The IL-6/JAK/STAT3 pathway is involved in the pathogenesis of many diseases, including inflammatory diseases and cancer .

Antimicrobial Activity

The compound has been used in the synthesis of molecules with significant antibacterial and antifungal activities . The antibacterial results of the synthesized molecules were comparable to those of the reference drug (amoxicillin), whereas the antifungal screening of the synthetic conjugates were evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .

Wirkmechanismus

Target of Action

The primary targets of (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid are diverse, as it is a versatile compound with a broad spectrum of biological activities . The compound has been shown to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . For instance, one derivative of the compound has been found to inhibit Abl kinase .

Mode of Action

The compound interacts with its targets through the formation of crucial hydrogen bonds with key amino acid residues . The mesoionic character of the thiadiazole ring allows the compound to cross cellular membranes and interact strongly with its targets .

Biochemical Pathways

The compound affects various biochemical pathways due to its broad spectrum of biological activities . For instance, it has been found to inhibit the interleukin-6 (IL-6)/JAK/STAT3 pathway .

Pharmacokinetics

Due to the mesoionic nature of the thiadiazole ring, the compound is able to cross cellular membranes . Its relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Result of Action

The compound exerts a broad spectrum of biological activities, including anticancer activities . For instance, several thiadiazole-containing compounds have demonstrated efficacy in various in vitro and in vivo cancer models . Moreover, the compound has been found to have an inhibitory effect on certain bacteria strains .

Safety and Hazards

Zukünftige Richtungen

There is an urgent need to develop novel, more effective anticancer therapeutics . Series of 1,3,4-thiadiazole-bearing derivatives have been designed and synthesized and some derivatives have demonstrated a high level of diuretic action with satisfactory kaliuretic, saluretic, and natriuretic properties .

Eigenschaften

IUPAC Name |

2-(5-amino-1,3,4-thiadiazol-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c5-4-7-6-2(10-4)1-3(8)9/h1H2,(H2,5,7)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDNCVUWFRSPJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(S1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389668 |

Source

|

| Record name | (5-Amino-1,3,4-thiadiazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid | |

CAS RN |

118863-94-8 |

Source

|

| Record name | (5-Amino-1,3,4-thiadiazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

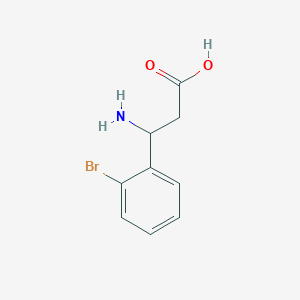

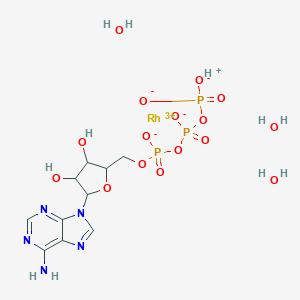

![Imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B38260.png)